molecular formula C27H22N4O6 B11433649 N-(furan-2-ylmethyl)-1-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

N-(furan-2-ylmethyl)-1-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11433649
M. Wt: 498.5 g/mol
InChI Key: QCHHMHNAWJAYST-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-1-({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound that features a quinazoline core structure substituted with furan-2-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-1-({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include furan derivatives and quinazoline precursors. Key steps in the synthesis may involve:

    Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Introduction of Furan-2-ylmethyl Groups: This step may involve nucleophilic substitution reactions where furan-2-ylmethyl halides react with the quinazoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-1-({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the quinazoline core or the furan rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan rings or the quinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings may yield furanones, while reduction of the quinazoline core may yield tetrahydroquinazoline derivatives.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-1-({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-1-({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The furan rings and quinazoline core can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in cancer cell proliferation or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethanamine:

    Quinazoline Derivatives: Compounds with similar core structures but different substituents, used in medicinal chemistry and materials science.

Uniqueness

N-[(FURAN-2-YL)METHYL]-1-({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is unique due to its combination of furan rings and a quinazoline core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C27H22N4O6

Molecular Weight

498.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide

InChI

InChI=1S/C27H22N4O6/c32-24(28-15-20-8-4-12-36-20)17-30-23-14-18(25(33)29-16-21-9-5-13-37-21)10-11-22(23)26(34)31(27(30)35)19-6-2-1-3-7-19/h1-14H,15-17H2,(H,28,32)(H,29,33)

InChI Key

QCHHMHNAWJAYST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CO4)N(C2=O)CC(=O)NCC5=CC=CO5

Origin of Product

United States

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